
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine
Overview
Description
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine is a chemical compound with the molecular formula C10H12FN . It has an average mass of 165.207 Da and a monoisotopic mass of 165.095383 Da . It is also known by other names such as 2-Naphthalenamine, 6-fluoro-1,2,3,4-tetrahydro- .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound is fluorinated and aminated at specific positions on the naphthalene ring .Physical And Chemical Properties Analysis
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine has a molecular weight of 165.2099 . It is a heterocyclic organic compound .Scientific Research Applications
Liquid Crystal Materials for Active Matrix LCDs
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine derivatives have been explored for their potential in liquid crystal materials, specifically for active matrix LCDs. Compounds like 6-Aryl-5-fluoro-1,2,3,4-tetrahydronaphthalenes exhibit desirable properties like a wide nematic temperature range, low melting point, and significant dielectric anisotropy, making them useful in designing new liquid crystal mixtures for TFT-displays (Kusumoto et al., 2004).
Synthesis of Fluorinated Naphthalene Derivatives
The synthesis of 8-fluoronaphthalen-1-ylamine derivatives has been achieved through innovative methods, overcoming scale-up challenges in the production process. This is significant for the practical synthesis of compounds like 1-(8-fluoronaphthalen-1-yl)piperazine (Zhijian et al., 2007).
Fluorescent Probes for Alzheimer's Disease
A novel fluorescent probe incorporating the 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ylamine structure has been synthesized for detecting β-amyloids, with potential applications in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Substitution Reactions in Organic Chemistry
Research on the exclusive β-substitution in reactions involving octafluoronaphthalene and secondary amines, leading to naphthalene derivatives with NR2 groups, reveals insights into organic synthesis processes. This has implications for further chemical modifications and applications in various fields of chemistry (Sorokin et al., 2004).
Antioxidant Properties in Medicinal Chemistry
Certain 6-fluoro-5-substituted-benzimidazole derivatives, where 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene groups are attached to the benzimidazole ring, have shown promising antioxidant properties. These findings open avenues for potential therapeutic applications (Ateş-Alagöz et al., 2005).
Fluorination of Polycyclic Aromatic Hydrocarbons
The use of N-F fluorinating reagents for selective fluorination of polycyclic aromatics, such as naphthalene, has been explored. This research contributes to the understanding of regioselectivity and effectiveness in the fluorination of complex molecular structures (Stavber & Zupan, 1996).
properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWRBBRNOCYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3178801.png)
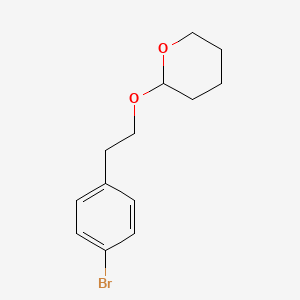
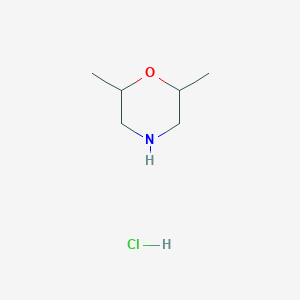
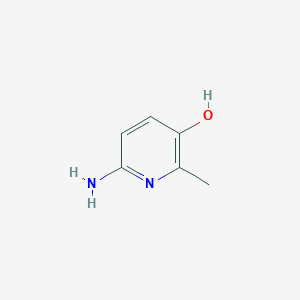
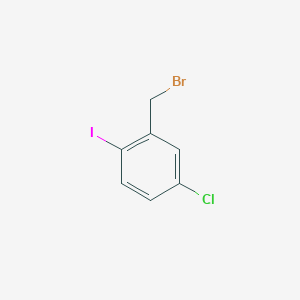
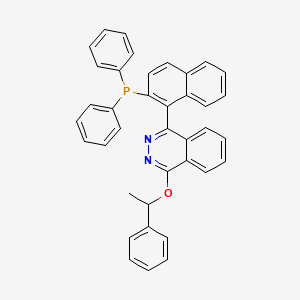
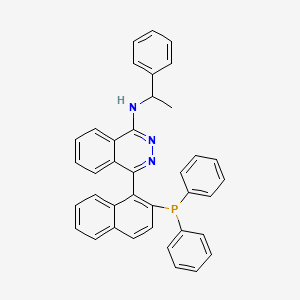
![4-Cyanophenyl 4-[6-(acryloyloxy)hexyloxy]benzoate](/img/structure/B3178842.png)
![[5-(Dimethylamino)naphthalen-1-yl]boronic acid](/img/structure/B3178858.png)
![[1,1'-Biphenyl]-4,4'-diyl diacrylate](/img/structure/B3178866.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3178889.png)

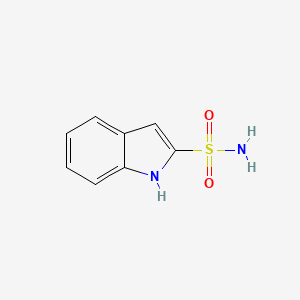
![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3178914.png)